Evidence 1: Superior Bioconjugation Efficiency via Near-Quantitative Urea-Linker Formation
This compound enables a near-quantitative, urea-linked conjugation to primary aliphatic amines on oligonucleotides. In a direct experimental context, the reaction of this neocuproine phenylcarbamate with oligonucleotides carrying one or two primary aliphatic amines in aqueous buffer (pH 8.5) led to the 'nearly quantitative formation of the urea-linked conjugates' [1]. This represents a significant improvement over conventional amide coupling methods, which typically exhibit isolated yields ranging from 26% to 90% [2].
| Evidence Dimension | Bioconjugation Yield |
|---|---|
| Target Compound Data | Nearly quantitative formation |
| Comparator Or Baseline | Conventional amide bond formation (e.g., using coupling reagents) |
| Quantified Difference | Target compound achieves near-quantitative yields, whereas amide couplings typically yield 26-90% (average ~73% [2]) |
| Conditions | Aqueous buffer (pH 8.5) for target compound; organic solvent and activating agents for amide coupling |
Why This Matters
This high-yielding, aqueous-compatible conjugation chemistry minimizes purification losses and simplifies the synthesis of complex bioconjugates, making it a preferred reagent for oligonucleotide-based applications.
- [1] Aström H, Williams NH, Strömberg R. Synthesis of new OBAN's and further studies on positioning of the catalytic group. Organic & Biomolecular Chemistry. 2004;2(13):1901-7. doi:10.1039/b403652b. PMID: 15227543. View Source
- [2] El-Faham A, Albericio F. Peptide coupling reagents, more than a letter soup. Chemical Reviews. 2011;111(11):6557-6602. doi:10.1021/cr100048w. (Provides context on typical amide coupling yields). View Source
